molecular formula C10H9BrN2 B13220820 8-Bromo-7-methylquinolin-3-amine

8-Bromo-7-methylquinolin-3-amine

Cat. No.: B13220820
M. Wt: 237.10 g/mol
InChI Key: BKZSXQNUDGUNCS-UHFFFAOYSA-N
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Description

8-Bromo-7-methylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylquinolin-3-amine typically involves the bromination of 7-methylquinolin-3-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8-position. The reaction conditions often include the use of solvents like chloroform or acetic acid and may require catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced amines .

Scientific Research Applications

8-Bromo-7-methylquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylquinolin-3-amine involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-7-methylquinolin-3-amine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

8-bromo-7-methylquinolin-3-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-7-4-8(12)5-13-10(7)9(6)11/h2-5H,12H2,1H3

InChI Key

BKZSXQNUDGUNCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=C(C=C2C=C1)N)Br

Origin of Product

United States

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